4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Description
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a brominated piperidine derivative characterized by a naphthyl core substituted with bromine atoms at positions 1 and 6, linked via an ether bridge to a piperidine ring.
Properties
IUPAC Name |
4-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO.ClH/c17-13-2-3-14-12(9-13)1-4-15(16(14)18)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQGZOONEPEOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-26-6 | |
| Record name | Piperidine, 4-[[(1,6-dibromo-2-naphthalenyl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Preparation of 4-(Chloromethyl)piperidine Hydrochloride
Reaction of piperidine with formaldehyde and hydrochloric acid under Mannich-like conditions:
$$
\text{Piperidine} + \text{HCHO} + \text{HCl} \rightarrow \text{4-(Chloromethyl)piperidine hydrochloride}
$$
Conditions :
Step 2: Etherification with 1,6-Dibromo-2-naphthol
Williamson ether synthesis using 4-(chloromethyl)piperidine hydrochloride and 1,6-dibromo-2-naphthol:
$$
\text{4-(Chloromethyl)piperidine hydrochloride} + \text{1,6-Dibromo-2-naphthol} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value | Source Inspiration |
|---|---|---|
| Base | K₂CO₃ or CsF | |
| Solvent | DMA or NMP | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 h | |
| Expected Yield | 50–70% |
- CsF may enhance nucleophilicity of the naphthol oxygen.
- DMA improves solubility of aromatic intermediates.
Purification and Characterization
- Neutralization with dilute HCl
- Extraction with DCM (3×)
- Column chromatography (SiO₂, MeOH/CH₂Cl₂ gradient)
- Recrystallization from ethanol/water
- ¹H NMR (DMSO-d₆) : δ 8.20–7.40 (m, 4H, naphthyl), 4.70 (s, 2H, OCH₂), 3.40–3.20 (m, 2H, piperidine), 2.90–2.70 (m, 2H), 1.80–1.40 (m, 5H).
- LC-MS : [M+H]⁺ = 447.9 (theoretical for C₁₇H₁₇Br₂NO·HCl).
Alternative Routes
Solid-Phase Synthesis
- Immobilize piperidine on resin, perform sequential bromination and etherification.
- Yield : Typically <40% for multi-step solid-phase reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to quinone derivatives.
Reduction: : Reduction reactions can target the bromine atoms, potentially leading to dehalogenation.
Substitution: : The piperidine ring can participate in nucleophilic substitution reactions, which may involve replacing the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: : Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dehalogenated naphthyl compounds.
Substitution: : Piperidine derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: : Employed in studying reaction mechanisms and kinetics.
Biology
Biochemical Research: : Investigated for its effects on enzyme activity and protein interactions.
Cell Biology: : Explored for its potential in modulating cell signaling pathways.
Medicine
Pharmacology: : Researched for its possible therapeutic applications, including anti-inflammatory and anticancer activities.
Drug Development: : Examined as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: : Utilized in the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism by which 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The bromine atoms and the oxy-methylene bridge are crucial for its binding affinity. The naphthyl group facilitates interactions with hydrophobic pockets, while the piperidine ring provides structural rigidity.
Molecular Targets: : Specific enzymes, cell surface receptors, and ion channels.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s structural uniqueness lies in its 1,6-dibromo-2-naphthyl substituent, distinguishing it from other piperidine derivatives. Below is a comparative analysis with two analogs:
Table 1: Molecular and Structural Properties
Key Observations :
- Aromatic Systems : The naphthyl group introduces a larger aromatic system than phenyl or benzodioxol groups, which may enhance lipophilicity and receptor-binding affinity but reduce aqueous solubility.
Pharmacological and Toxicological Comparisons
Key Observations :
- Toxicity : The diphenylmethoxy analog is acutely toxic with delayed effects but lacks chronic toxicity data . The brominated compound’s toxicity profile remains unstudied, though bromine’s electronegativity could influence reactivity.
- Bioactivity : Paroxetine’s fluorophenyl and benzodioxol groups are critical for serotonin reuptake inhibition. The target compound’s brominated naphthyl group may confer distinct receptor interactions, but this requires experimental validation.
Environmental and Regulatory Considerations
Table 3: Environmental and Regulatory Data
Key Observations :
- Environmental Impact : Brominated compounds often exhibit persistence due to halogen bonds. The target compound’s environmental fate is unstudied but warrants caution .
- Regulatory Status: The diphenylmethoxy analog is listed in China’s IECSC , while Paroxetine is globally regulated. The target compound’s absence from major databases suggests it is a novel entity.
Biological Activity
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative characterized by its complex structure, which includes a dibromonaphthalene moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine transporters, suggesting applications in neuropsychiatric disorders and other therapeutic areas.
- Molecular Formula : C16H18Br2ClNO
- Molecular Weight : 435.6 g/mol
- IUPAC Name : 4-{[(1,6-dibromonaphthalen-2-yl)oxy]methyl}piperidine hydrochloride
Research indicates that this compound interacts with neurotransmitter systems, particularly through the inhibition of dopamine and serotonin reuptake. This mechanism positions it as a candidate for further exploration in the treatment of mood disorders and other neuropsychiatric conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial agent and its interactions with neurotransmitter systems. Below is a summary of key findings:
Neurotransmitter Interaction Studies
A study focused on the interactions of this compound with dopamine receptors revealed that the compound could effectively inhibit dopamine reuptake. This suggests a mechanism similar to that of established antidepressants.
Antimicrobial Evaluation
In vitro tests have demonstrated that derivatives of piperidine compounds, including the dibromonaphthalene substitution pattern found in this compound, exhibit varying degrees of antibacterial activity. For example:
- MIC Values : Compounds similar to this compound showed MIC values ranging from 3.125 to 100 mg/mL against various bacterial strains .
- Specific Activity : Compounds were noted to be particularly effective against Escherichia coli and Candida albicans, with MIC values reported as low as 0.0048 mg/mL for certain derivatives .
Q & A
Q. What in vitro assays are recommended for evaluating its biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
